molecular formula C8H2Cl3F2NO B1404607 2,3-Difluoro-4-(trichloromethoxy)benzonitrile CAS No. 1404194-24-6

2,3-Difluoro-4-(trichloromethoxy)benzonitrile

Cat. No.: B1404607
CAS No.: 1404194-24-6
M. Wt: 272.5 g/mol
InChI Key: GZHZXWXGPZQBRT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trichloromethoxy)benzonitrile is an organic compound with the molecular formula C8H2Cl3F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and a trichloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trichloromethoxy)benzonitrile typically involves the introduction of fluorine and trichloromethoxy groups onto a benzonitrile core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzonitrile precursor reacts with trichloromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trichloromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms and trichloromethoxy group can be targets for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2,3-Difluoro-4-(trichloromethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trichloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trichloromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-4-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of trichloromethoxy.

    2,4-Difluorobenzonitrile: Lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.

    2,3,4-Trifluorobenzonitrile: Contains an additional fluorine atom, altering its chemical properties and reactivity.

Uniqueness

2,3-Difluoro-4-(trichloromethoxy)benzonitrile is unique due to the presence of both fluorine atoms and a trichloromethoxy group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3-difluoro-4-(trichloromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F2NO/c9-8(10,11)15-5-2-1-4(3-14)6(12)7(5)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZXWXGPZQBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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